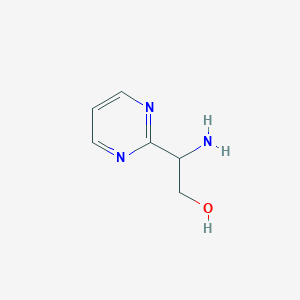

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol

Description

Contextual Significance of Pyrimidine-Ethanolamine Derivatives in Contemporary Organic Chemistry

Pyrimidine-ethanolamine derivatives are of considerable significance in modern organic chemistry due to their versatile synthetic utility and their prevalence in biologically active compounds. The pyrimidine (B1678525) ring, a diazine, is a cornerstone of heterocyclic chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.netmdpi.com The ethanolamine (B43304) side chain, with its amino and hydroxyl groups, provides sites for hydrogen bonding and potential for chiral interactions, which are crucial for molecular recognition in biological systems.

The fusion of these two structural motifs in the pyrimidine-ethanolamine scaffold allows for the creation of a diverse library of compounds with tunable electronic and steric properties. Organic chemists leverage this scaffold to explore novel reaction methodologies and to construct complex molecular architectures. The amino and hydroxyl functionalities of the ethanolamine portion can be readily modified to introduce a variety of substituents, leading to the generation of new chemical entities with potentially enhanced biological profiles.

Importance of Nitrogen and Oxygen Heterocycles in Advanced Chemical Design

Nitrogen and oxygen heterocycles are fundamental building blocks in the design of advanced chemical compounds, particularly in the realm of drug discovery and materials science. chemimpex.comresearchgate.netsigmaaldrich.com These cyclic structures, containing at least one nitrogen or oxygen atom within the ring, are ubiquitous in nature and are integral to the structure of many natural products, vitamins, and alkaloids. researchgate.net The presence of heteroatoms imparts unique physicochemical properties to these molecules, such as altered polarity, basicity, and the ability to participate in hydrogen bonding. chemimpex.com

In advanced chemical design, nitrogen and oxygen heterocycles serve as key pharmacophores that can interact with biological targets such as enzymes and receptors with high specificity. chemimpex.com The pyrimidine ring in 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is a prime example of a nitrogen heterocycle that is crucial for its potential biological activity. The incorporation of these heterocyclic systems allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective therapeutic agents. chemimpex.com

Overview of Research Trajectories for this compound and its Structural Analogs

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogs are well-established and provide a roadmap for the potential applications of this compound. The primary areas of investigation for pyrimidine-containing compounds and amino alcohols include their use as intermediates in the synthesis of more complex molecules and the evaluation of their biological activities.

Structural analogs of this compound, where the pyrimidine ring is substituted or replaced by other heterocyclic or aromatic systems, have been explored for a variety of therapeutic applications. For instance, analogs are being investigated for their potential as enzyme inhibitors, receptor antagonists, and as agents with antimicrobial and anticancer properties. The chiral nature of the ethanolamine side chain in these molecules is of particular interest, as different stereoisomers can exhibit distinct biological activities. Research in this area often involves the development of stereoselective synthetic methods to access enantiomerically pure compounds for biological evaluation. The exploration of these analogs suggests that this compound holds promise as a valuable building block for the discovery of new chemical entities with potential therapeutic value.

Chemical Properties of this compound and Related Compounds

| Property | This compound | (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol |

| Molecular Formula | C6H9N3O | C6H8N4O |

| Appearance | Not specified | Not specified |

| Chirality | Chiral | Chiral |

| Solubility | Not specified | Not specified |

| Key Structural Features | Pyrimidine ring, primary amine, primary alcohol | Pyrimidine ring, primary amine, primary alcohol |

Structural Analogs and Their Investigated Applications

| Compound Name | Key Structural Difference | Investigated Applications |

| 2-Amino-1-(pyridin-2-yl)-ethanol | Pyridine ring instead of pyrimidine | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com |

| 2-[(Pyrimidin-2-yl)amino]ethan-1-ol | Secondary amine linkage to pyrimidine | Pharmaceutical testing. biosynth.com |

| 2-(Methyl(pyrazin-2-yl)amino)ethan-1-ol | Pyrazine ring and N-methylation | Chemical synthesis. chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-2-pyrimidin-2-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2 |

InChI Key |

ONSUNACLMWEBFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol and Its Analogous Structures

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis

The formation of the pyrimidine ring is a foundational step in the synthesis of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol. The versatility of pyrimidine chemistry allows for several strategic approaches to construct this heterocyclic scaffold.

Cyclization Reactions for Pyrimidine Moiety Formation

The most prevalent and classical method for pyrimidine ring construction involves the condensation and cyclization of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, is highly versatile. wikipedia.org

Key reactions include:

Condensation with Amidines: The reaction of β-dicarbonyl compounds with amidines is a typical route to yield 2-substituted pyrimidines. wikipedia.org

Condensation with Urea (B33335) or Guanidine (B92328): Similarly, reacting β-dicarbonyl compounds with urea leads to 2-pyrimidinones, while guanidine yields 2-aminopyrimidines. wikipedia.org

Multicomponent Reactions: Modern synthetic chemistry often employs multicomponent reactions, such as the Biginelli reaction, to construct the pyrimidine ring in a single, efficient step. wikipedia.orgmdpi.com Other strategies involve the copper-catalyzed cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones. organic-chemistry.orgacs.org

These methods allow for the introduction of various substituents onto the pyrimidine ring by selecting appropriately functionalized starting materials.

Table 1: Selected Cyclization Strategies for Pyrimidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Core Structure |

|---|---|---|---|

| Principal Synthesis wikipedia.org | β-Dicarbonyl compound, Amidine | Basic or Acidic Conditions | 2-Substituted Pyrimidine |

| Biginelli Reaction wikipedia.org | β-Ketoester, Aldehyde, Urea | Acid Catalyst | Dihydropyrimidinone |

| [3+3] Annulation acs.org | Saturated Ketone, Amidine | Cu-catalyst, 4-HO-TEMPO | Substituted Pyrimidine |

| [2+2+2] Cycloaddition mdpi.com | Ketone, Nitriles (2 equiv.) | Copper Catalyst, Basic Conditions | Functionalized Pyrimidine |

Precursor Derivatization and Functionalization

An alternative and complementary strategy involves the modification of acyclic precursors before the final cyclization step. This approach allows for precise control over the final substitution pattern of the pyrimidine ring. Functional groups can be installed on either the C-C-C or N-C-N fragment. For instance, to synthesize a pyrimidine with a specific substituent at the 2-position, a correspondingly substituted amidine or guanidine derivative is used in the condensation reaction. This pre-functionalization is crucial for creating complex pyrimidine-based molecules.

Integration of the 2-Aminoethan-1-ol Moiety

Once the pyrimidine nucleus is formed, or if a suitable pyrimidine starting material is available, the next critical phase is the introduction of the 2-aminoethan-1-ol side chain at the 2-position of the ring.

Nucleophilic Substitution Reactions at Pyrimidine Positions

The pyrimidine ring is described as π-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is a cornerstone for attaching the desired side chain. A common strategy involves:

Starting Material: A pyrimidine ring with a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloropyrimidine).

Nucleophile: The 2-aminoethan-1-ol molecule, where the primary amino group acts as the nucleophile.

Reaction: The amino group of 2-aminoethan-1-ol attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the leaving group to form the desired C-N bond.

This reaction is a direct and efficient method for forging the link between the heterocycle and the amino alcohol side chain. google.com While substitutions on pyrimidines bearing multiple leaving groups (e.g., 2,4-dichloropyrimidine) can sometimes lead to mixtures of regioisomers, specific reaction conditions can be chosen to favor substitution at the C-2 position. google.commdpi.com

Table 2: Example of Nucleophilic Aromatic Substitution

| Pyrimidine Substrate | Nucleophile | Key Condition | Product |

|---|---|---|---|

| 2-Chloropyrimidine | 2-Aminoethan-1-ol | Base (e.g., Triethylamine) | 2-(Pyrimidin-2-ylamino)ethan-1-ol |

| 2,4-Dichloropyrimidine | 2-Aminoethan-1-ol | Controlled Stoichiometry | Mixture of 2- and 4-substituted products |

Reductive Amination Strategies

Reductive amination provides an alternative pathway for forming the crucial C-N bond of the side chain. wikipedia.org This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, a plausible, though multi-step, strategy could involve a precursor such as a pyrimidine-2-yl ketone. For example:

Precursor Synthesis: Generation of a ketone like 1-hydroxy-2-(pyrimidin-2-yl)ethan-1-one.

Imine Formation: Reaction of this α-hydroxy ketone with an ammonia (B1221849) source to form an imine or related intermediate.

Reduction: Subsequent reduction of the imine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), would yield the target amino alcohol. masterorganicchemistry.com

Another related approach involves the reduction of a cyanohydrin derived from pyrimidine-2-carbaldehyde. The nitrile group of the cyanohydrin can be reduced to a primary amine, yielding the desired this compound structure.

Addition Reactions to Unsaturated Pyrimidine Systems

Addition reactions can also be employed, typically involving a pyrimidine precursor that contains a site of unsaturation in its side chain. For instance, one could envision a strategy starting with 2-vinylpyrimidine (B1277554) or 2-ethynylpyrimidine. The 2-aminoethan-1-ol moiety could then be constructed by adding the amino and hydroxyl functionalities across the double or triple bond through reactions such as aminohydroxylation.

A more indirect but viable route is the Michael addition. mdpi.com If an α,β-unsaturated nitrile containing a pyrimidine group at the β-position is synthesized, a conjugate addition of an alcohol (oxa-Michael addition) could introduce the hydroxyl group. nih.gov Subsequent reduction of the nitrile group would then provide the primary amine, completing the 2-aminoethan-1-ol side chain. This multi-step process offers a high degree of synthetic flexibility for creating analogous structures.

Stereoselective Synthesis of Chiral this compound Enantiomers

Obtaining enantiomerically pure forms of this compound is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological interactions and effects. ankara.edu.tr Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolution of a racemic mixture, which is inherently inefficient with a maximum theoretical yield of only 50% for the desired enantiomer. ankara.edu.tr Two primary strategies for achieving this are asymmetric synthesis and chiral pool approaches.

Asymmetric synthesis introduces chirality into a molecule during a chemical transformation. ankara.edu.tr For the synthesis of chiral 1,2-amino alcohols like this compound, several powerful techniques have been developed, primarily involving catalytic asymmetric reduction of precursor ketones or imines.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method is highly effective for the synthesis of chiral 1,2-amino alcohols from α-amino ketones. acs.org The process typically uses a chiral catalyst, often based on transition metals like Ruthenium or Rhodium, in the presence of a hydrogen donor (e.g., formic acid/triethylamine (B128534) mixture). The catalyst transfers hydrogen stereoselectively to the ketone, yielding the chiral alcohol with high enantiomeric excess (ee). acs.org For the synthesis of a specific enantiomer of this compound, a precursor such as 2-amino-1-(pyrimidin-2-yl)ethan-1-one would be subjected to ATH with a suitable chiral catalyst system. The choice of catalyst and ligand is critical for achieving high stereoselectivity. acs.org

Chiral Auxiliary-Mediated Synthesis: Another approach involves the temporary incorporation of a chiral auxiliary into the starting material. ankara.edu.tr This auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, an achiral pyrimidine-containing substrate could be attached to a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, would proceed with high diastereoselectivity. Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. ankara.edu.trmdpi.com

Below is a table summarizing potential asymmetric synthesis techniques for chiral 1,2-amino alcohols, which are applicable to the target compound.

| Technique | Precursor Type | Typical Catalyst/Reagent | Key Feature |

| Asymmetric Transfer Hydrogenation | α-Amino Ketone | Chiral Ru or Rh complexes | High enantioselectivity and yields under mild conditions. acs.org |

| Chiral Auxiliary Approach | Achiral Substrate | Evans auxiliaries, pseudoephedrine | Covalently bonded chiral molecule directs stereochemistry. ankara.edu.trnih.gov |

| Catalytic Reductive Coupling | 2-Azadiene and Ketone | Cu-H with chiral ligand | Creates vicinal stereogenic centers in 1,2-amino tertiary alcohols. nih.gov |

| Enzyme-Catalyzed Reduction | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | High stereoselectivity and operates under mild, green conditions. nih.gov |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. ankara.edu.trwikipedia.org This strategy leverages the pre-existing chirality of the starting material, which is incorporated into the final target molecule, often simplifying the synthetic route and ensuring high enantiomeric purity. wikipedia.org

For the synthesis of this compound, a suitable starting material from the chiral pool would possess a 2-amino-1-ethanol backbone. Proteinogenic α-amino acids are ideal candidates due to their structural features and availability in enantiopure forms. researchgate.net

A plausible chiral pool approach could start from a naturally occurring amino acid like L-Serine . L-Serine contains the required (S)-2-amino-1-ethanol core structure. A hypothetical synthetic pathway could involve:

Protection of the amino and carboxyl groups of L-Serine.

Reduction of the protected carboxylic acid to a primary alcohol.

Functionalization of the side-chain hydroxyl group to facilitate the introduction of the pyrimidine ring.

Coupling with a suitable pyrimidine precursor.

Deprotection to yield the final chiral product.

This approach ensures that the stereocenter from the original amino acid is retained in the final product. ankara.edu.tr

| Chiral Pool Source | Relevant Structural Feature | Potential Application in Synthesis |

| Amino Acids (e.g., L-Serine) | Enantiopure amino alcohol backbone | Direct precursor for the chiral core of the target molecule. ankara.edu.trresearchgate.net |

| Sugars | Multiple stereocenters and hydroxyl groups | Can be chemically modified to create the desired chiral backbone. wikipedia.org |

| Terpenes (e.g., α-Pinene) | Chiral hydrocarbon skeletons | Used to derive chiral reagents like Diisopinocampheylborane for asymmetric reductions. wikipedia.org |

Process Optimization and Green Chemistry in Synthesis

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the synthetic process. rasayanjournal.co.inpowertechjournal.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com For the synthesis of this compound and its analogs, process optimization focuses on enhancing reaction efficiency, minimizing waste, and employing safer methodologies. nih.gov

Flow chemistry, particularly using microreactor technology, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microchannels where they mix and react. scribd.com This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. researchgate.netresearchgate.net

A study on the synthesis of the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol demonstrated the superiority of a continuous flow process over a batch process. researchgate.net The microreactor system allowed for higher operating temperatures, significantly reducing reaction times and increasing production rates. Under optimal conditions, a single microreactor was able to produce the equivalent of more than five batch reactors. researchgate.net These principles are directly applicable to the synthesis of this compound, suggesting that a flow-based process could offer substantial improvements in efficiency and scalability. researchgate.net

| Parameter | Batch Process (120 °C) | Continuous Flow Process (160 °C) | Advantage of Flow Chemistry |

| Relative Production Rate | 1x | >5x | Significantly higher throughput. researchgate.net |

| Reaction Time | Hours to days | Minutes | Drastic reduction in process time. scribd.comresearchgate.net |

| Heat Transfer | Limited, potential for hot spots | Excellent, highly controlled | Enhanced safety and reaction control. researchgate.net |

| Scalability | Difficult, requires larger vessels | Easier, "scaling-out" by running reactors in parallel | More flexible and efficient production scaling. researchgate.net |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes | Reduced risk of thermal runaway. researchgate.net |

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, lower energy requirements, and allow for more selective transformations, thereby reducing byproduct formation. powertechjournal.com The synthesis of the pyrimidine core itself can benefit from various catalytic approaches. Transition metal-catalyzed reactions, such as those employing palladium or copper, are widely used for the formation of C-N bonds necessary to construct N-aryl pyrimidine derivatives. researchgate.netmdpi.com

For the synthesis of pyrimidine derivatives, green catalytic methods are increasingly favored. nih.gov These can include:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their removal and recycling, reducing waste. powertechjournal.com

Biocatalysis: The use of enzymes can offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. powertechjournal.commdpi.com

Multicomponent Reactions (MCRs): These reactions, often catalyzed, combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. eurekaselect.comnih.gov

Solvents account for a large portion of the waste generated in chemical processes. mdpi.com Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. jmaterenvironsci.comnih.gov Traditional volatile organic solvents (VOCs) are often hazardous and contribute to pollution. mdpi.com

Green Solvent Alternatives:

Water: An excellent green solvent for many reactions, especially those involving polar reagents. jmaterenvironsci.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and can be recycled. mdpi.com

Ionic Liquids: Salts that are liquid at low temperatures, they have negligible vapor pressure, reducing air pollution. rasayanjournal.co.in

Waste Reduction Techniques:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often allows for solvent-free conditions, reducing waste and energy consumption. powertechjournal.comnih.govnih.gov

Ultrasound-Assisted Synthesis: Sonication can accelerate reaction rates and improve yields, sometimes under solvent-free conditions. rasayanjournal.co.ineurekaselect.com

Solvent-Free Reactions: Conducting reactions by grinding solid reactants together or by heating a neat mixture of reactants eliminates solvent waste entirely. nih.gov

| Strategy | Description | Green Chemistry Benefit |

| Use of Green Solvents | Replacing hazardous VOCs with water, ionic liquids, or DESs. rasayanjournal.co.inmdpi.com | Reduced toxicity and environmental pollution. |

| Microwave/Ultrasound Assistance | Using alternative energy sources to drive reactions. nih.goveurekaselect.com | Faster reactions, lower energy use, often solvent-free. |

| Catalyst Recycling | Employing heterogeneous or easily separable catalysts. powertechjournal.com | Reduced waste and lower cost. |

| Multicomponent Reactions | Combining multiple reactants in a single pot. nih.gov | Higher atom economy, fewer steps, less waste. |

Reaction Mechanisms and Chemical Transformations of 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol

Reactivity Profiles of the Amino and Hydroxyl Functional Groups

The side chain of the molecule contains both a primary amine and a primary alcohol, two versatile functional groups that are central to its reactivity.

Nucleophilic Character of the Primary Amine

The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This characteristic allows it to readily participate in a variety of reactions where it attacks electron-deficient centers. In contrast to alcohols, which often require conversion to their more nucleophilic conjugate bases (alkoxides) to react efficiently in Sₙ2 reactions, amines are typically nucleophilic enough to react directly with electrophiles like alkyl halides. msu.edu

The reactivity of the amino group is exemplified by its reactions with various electrophiles:

N-Alkylation: The amine can react with alkyl halides to form secondary amines. This reaction proceeds via a direct Sₙ2 displacement. However, polyalkylation is a common side reaction, as the resulting secondary amine can also act as a nucleophile. msu.edu

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields stable amide derivatives. This is a common strategy for protecting the amino group during other chemical transformations.

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. Studies on the reaction between 2-aminopyrimidine (B69317) and o-vanillin have shown that the initially formed imine can be highly reactive and may undergo further nucleophilic addition with another molecule of the amine to form an aminal. mostwiedzy.pl Similarly, 2-aminopyrimidines react with formaldehyde (B43269) to produce N-methylol derivatives or methylenebis(aminopyrimidines), further demonstrating the amine's nucleophilic character without involving the pyrimidine (B1678525) ring itself. nih.gov

| Reaction Type | Reagent/Electrophile | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Direct reaction, often with a base to neutralize HX byproduct |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Typically in the presence of a non-nucleophilic base |

| Imine Formation | Aldehyde (R'CHO) | Imine/Schiff Base | Acid or base catalysis, often with removal of water |

| Aminal Formation | Imine + Amine | Aminal | Equilibrium process, favored by high amine concentration |

Reactions Involving the Primary Alcohol

The primary alcohol (-CH₂OH) can act as a weak nucleophile or undergo oxidation. Its reactivity is a cornerstone of alcohol chemistry.

Key reactions involving the primary alcohol group include:

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester (Fischer esterification). Alternatively, it can react more readily with more reactive carboxylic acid derivatives like acyl chlorides.

Dehydrogenation: A key step in processes like reductive amination is the catalytic dehydrogenation of an alcohol to generate a transient aldehyde or ketone. mdpi.com This reactive intermediate can then undergo further reactions, such as imine formation with an amine.

| Reaction Type | Reagent | Product Type |

| Mild Oxidation | PCC, DMP | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Esterification | Carboxylic Acid (R'COOH) / Acid Catalyst | Ester |

| O-Alkylation | Alkyl Halide (R'-X) / Strong Base | Ether |

Intramolecular Cyclization and Ring-Closing Reactions

The 1,2-aminoalcohol motif in 2-amino-2-(pyrimidin-2-yl)ethan-1-ol provides the ideal geometry for intramolecular cyclization reactions to form five-membered heterocyclic rings. These reactions are often triggered by introducing a suitable electrophile that can react with both the amine and the alcohol.

For example, the reaction with an aldehyde or ketone can form an intermediate that subsequently cyclizes. A well-documented analogy is the intramolecular cyclization of 1-amino-2-indanol (B1258337) derivatives. The addition of thionyl chloride to an N-acylated trans-1-amino-2-indanol can induce an intramolecular cyclization with an inversion of configuration, leading to a cis-oxazoline ring. mdpi.com This type of transformation highlights the potential for the amino and hydroxyl groups in this compound to react in a concerted or sequential manner to form new ring systems, such as oxazolines or imidazolidines, depending on the reagents used. Such cyclizations are valuable in synthetic chemistry for constructing complex molecular architectures from simple precursors. mdpi.comfrontiersin.org

Electrophilic and Nucleophilic Behavior of the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms in the six-membered ring significantly reduces the π-electron density compared to benzene (B151609) or even pyridine. wikipedia.orgresearchgate.net This electronic characteristic makes the pyrimidine ring generally resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution. wikipedia.orgbhu.ac.in

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of pyrimidines, particularly when a good leaving group (such as a halogen) is present at one of the electron-deficient positions (C-2, C-4, or C-6). bhu.ac.inslideshare.net The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the ring and onto the nitrogen atoms. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring.

While this compound itself does not possess a leaving group on the pyrimidine ring, the introduction of one would render the ring susceptible to SNAr. For instance, functionalized pyrimidines containing amino and halogen groups are valuable precursors for extensive structural modifications. mdpi.com Research on 2-amino-4,6-dichloropyrimidines demonstrates their ability to undergo regioselective SNAr reactions with various nucleophiles, including amines and alkoxides, to build diverse molecular scaffolds. mdpi.comresearchgate.netmdpi.com The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.com

| Substituted Pyrimidine | Nucleophile | Position of Substitution | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Indoline / NaOH | C-4 | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | mdpi.com |

| 2,4-Dichloropyrimidine | (1R)-2-aminoethanol / DIPEA | C-4 | (1R)-2-((2-chloropyrimidin-4-yl)amino)ethanol | |

| 2-Aminopyrimidine | Chlorine | C-2 | 2-Chloropyrimidine (reverse of amination) | wikipedia.org |

Electrophilic Aromatic Substitution on Pyrimidine (if applicable)

Electrophilic aromatic substitution (EAS) on an unactivated pyrimidine ring is difficult due to its π-deficient nature. bhu.ac.in The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for EAS, further deactivating the ring. However, substitution is possible, preferentially occurring at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgslideshare.net

The reaction is greatly facilitated by the presence of electron-donating (activating) groups on the ring, which restore some of the π-electron density. researchgate.net The 2-amino-ethan-1-ol substituent on the target molecule would act as such an activating group, directing electrophiles to the C-5 position. Electrophilic substitutions like nitration, halogenation, and sulfonation have been observed on pyrimidines bearing activating groups such as -NH₂ or -OH. researchgate.net For example, doubly activated pyrimidine systems can undergo nitration without heating, and diazo coupling is also possible at the C-5 position. researchgate.netbhu.ac.in

Derivatization and Structural Modification Strategies of this compound

The chemical versatility of this compound allows for a variety of structural modifications at both the pyrimidine ring and the ethanolamine (B43304) side chain. These modifications are instrumental in fine-tuning the molecule's physicochemical properties and biological activities. Derivatization strategies can be broadly categorized into three main areas: modifications at the pyrimidine ring, transformations of the ethanolamine side chain, and the formation of hybrid molecular architectures.

Modifications at the Pyrimidine Ring

The pyrimidine ring of this compound, while relatively stable, can undergo several types of chemical transformations, particularly when appropriately activated. The presence of the amino group at the C2 position influences the reactivity of the ring.

Electrophilic Substitution: The pyrimidine ring is generally considered electron-deficient, which makes electrophilic substitution reactions challenging. However, the amino group at the C2 position is an activating group and can direct electrophiles to the C5 position. Reactions such as nitration and halogenation can potentially be achieved under specific conditions, often requiring forcing conditions or the presence of activating substituents.

Nucleophilic Substitution: A more common strategy for modifying the pyrimidine ring involves nucleophilic aromatic substitution (SNAr). This typically requires the presence of a good leaving group, such as a halogen, on the ring. For instance, if starting from a halogenated precursor like 2-amino-4,6-dichloropyrimidine, the chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles. This approach allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, onto the pyrimidine core. For example, the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine (B128534) can yield a diverse library of substituted 2-aminopyrimidine derivatives mdpi.comnih.gov.

Table 1: Examples of Nucleophilic Substitution Reactions on a 2-Aminopyrimidine Scaffold

| Starting Material | Nucleophile | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Aniline | 2-Amino-4-chloro-6-(phenylamino)pyrimidine | mdpi.comnih.gov |

| 2-Amino-4,6-dichloropyrimidine | Morpholine | 2-Amino-4-chloro-6-morpholinopyrimidine | mdpi.comnih.gov |

| 2-Amino-4,6-dichloropyrimidine | Piperidine | 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine | mdpi.com |

This table presents examples of nucleophilic substitution on a related 2-aminopyrimidine core, illustrating the potential for modification of the pyrimidine ring.

Transformations of the Ethanolamine Side Chain

The ethanolamine side chain of this compound possesses two reactive functional groups: a primary amine and a primary alcohol. These groups can be selectively or simultaneously modified to generate a wide array of derivatives.

Reactions of the Amino Group: The primary amino group is nucleophilic and can readily undergo various transformations:

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce substituents. Direct N-alkylation of unprotected amino acids with alcohols has been demonstrated, providing a sustainable route to N-alkylated derivatives nih.gov.

N-Acylation and N-Sulfonylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) yields the corresponding amides and sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Reactions of the Hydroxyl Group: The primary hydroxyl group can be transformed through several common reactions:

O-Acylation (Esterification): The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters rsc.org.

O-Alkylation (Etherification): Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a base.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions used wikipedia.orglibretexts.orgchemistryviews.orgchemguide.co.uklibretexts.org. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent lead to the carboxylic acid chemistryviews.org.

Table 2: Potential Transformations of the Ethanolamine Side Chain

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Amino Group | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Amino Group | N-Acylation | Acyl chloride/Anhydride | Amide |

| Amino Group | N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Hydroxyl Group | O-Acylation | Carboxylic acid, Acid catalyst | Ester |

| Hydroxyl Group | O-Alkylation | Alkyl halide, Base | Ether |

| Hydroxyl Group | Oxidation | PCC | Aldehyde |

| Hydroxyl Group | Oxidation | KMnO₄, H⁺/H₂O | Carboxylic Acid |

This table outlines potential chemical transformations for the functional groups on the ethanolamine side chain, based on general organic chemistry principles.

Formation of Hybrid Molecular Architectures

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities nih.gov. This compound is a valuable scaffold for the construction of such hybrid molecules, utilizing the reactivity of both the pyrimidine ring and the ethanolamine side chain.

Strategies for Hybridization:

Linkage via the Pyrimidine Ring: The pyrimidine ring can be functionalized, for instance, through nucleophilic substitution on a halogenated precursor, to introduce a linker or directly attach another bioactive moiety. This approach has been used to synthesize pyrimidine-quinolone hybrids nih.gov.

Linkage via the Ethanolamine Side Chain: The amino or hydroxyl group of the side chain can be used as a handle to attach other molecules. For example, the amino group can form an amide bond with a carboxylic acid-containing molecule, such as an amino acid or a peptide, to create pyrimidine-peptide conjugates rsc.org. Similarly, the hydroxyl group can form an ester or ether linkage.

Use of Bifunctional Linkers: A bifunctional linker can be first attached to either the pyrimidine ring or the side chain, followed by the attachment of a second molecule to the other end of the linker.

The design of these hybrid molecules often aims to combine the known biological activities of the pyrimidine core with those of other classes of compounds, such as other heterocycles, peptides, or natural products, to create novel therapeutic agents nih.govmdpi.com.

Table 3: Examples of Hybrid Molecule Concepts Involving Pyrimidines

| Pyrimidine Scaffold | Linked Moiety | Linkage Type | Potential Application Area | Reference |

| 2-Aminopyrimidine | Quinolone | Thioether | Anticancer | nih.gov |

| Pyrimidine | Amino Acid | Amide | Mimicking protein-DNA interactions | rsc.org |

| Pyrimidine | Various Heterocycles | Various | Antimicrobial, Antioxidant | figshare.com |

This table illustrates the concept of forming hybrid molecules with pyrimidine scaffolds, providing examples of linked moieties and the nature of the chemical linkage.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol, which contains a stereocenter and multiple interacting proton environments, one-dimensional (1D) NMR must be supplemented with multi-dimensional experiments to resolve signal overlap and confirm atomic connectivity.

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds within the molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a crucial cross-peak between the methine proton (Ha) at the stereocenter and the two diastereotopic protons of the methylene (B1212753) group (Hb), confirming the ethan-1-ol backbone structure. emerypharma.com It would also reveal couplings between the pyrimidine (B1678525) ring protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the methine proton (Ha) would correlate with the methine carbon (Ca), and the methylene protons (Hb) would correlate with the methylene carbon (Cb).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). youtube.com This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the methine proton (Ha) to the pyrimidine carbon C-2, confirming the attachment point of the aminoethanol side chain to the ring. Additionally, correlations from the pyrimidine H-4/H-6 protons to other ring carbons would help to unambiguously assign the pyrimidine ¹³C signals. youtube.com

The following table summarizes the expected NMR spectral data based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|---|

| a | -CH(NH₂) | ~4.5 - 4.8 (dd) | ~55 - 60 | COSY: Hb; HMBC: Cb, C-2 (pyrimidine) |

| b | -CH₂(OH) | ~3.7 - 3.9 (m) | ~65 - 70 | COSY: Ha; HMBC: Ca |

| - | -NH₂ | Broad, exchangeable | - | - |

| - | -OH | Broad, exchangeable | - | - |

| 2 | C (pyrimidine) | - | ~165 - 170 | - |

| 4, 6 | CH (pyrimidine) | ~8.6 - 8.8 (d) | ~157 - 160 | COSY: H-5; HMBC: C-2, C-5 |

| 5 | CH (pyrimidine) | ~7.2 - 7.4 (t) | ~118 - 122 | COSY: H-4/H-6; HMBC: C-4/C-6 |

The ethan-1-ol side chain of the molecule possesses two rotatable single bonds (Ca-Cb and Ca-C2), allowing it to adopt various conformations in solution. NMR techniques can provide insight into the preferred spatial arrangement and dynamic behavior of the molecule. researchgate.net

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. nih.gov For example, NOE cross-peaks between the methine proton (Ha) and the pyrimidine H-4/H-6 protons would indicate a folded conformation where the side chain is positioned over the ring. The study of coupling constants and the use of computational modeling in conjunction with NMR data can further refine the understanding of the molecule's conformational preferences, which can be crucial for its chemical reactivity and interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₉N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This allows for unambiguous confirmation of its molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. wiley-vch.de

Table 2: Predicted HRMS Data

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₆H₉N₃O | [M+H]⁺ | 140.08184 |

When coupled with separation techniques like liquid chromatography (LC-MS), mass spectrometry becomes a formidable tool for monitoring the progress of chemical reactions in real-time. For instance, during the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the desired product, as well as identify any intermediates or byproducts.

Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the molecule. By selecting the parent ion ([M+H]⁺ at m/z 140.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. nih.gov This "fingerprint" is highly specific to the molecule's structure. Plausible fragmentation pathways for this compound would include the loss of water (-18 Da), the loss of the CH₂OH group (-31 Da), and cleavage of the pyrimidine ring. plos.org

Table 3: Predicted Key MS/MS Fragments for [C₆H₉N₃O+H]⁺

| Predicted m/z | Plausible Fragment Identity | Neutral Loss |

|---|---|---|

| 122.0713 | [M+H - H₂O]⁺ | H₂O |

| 109.0740 | [M+H - CH₂OH]⁺ | CH₂OH |

| 95.0607 | [C₄H₅N₂]⁺ (Protonated pyrimidine) | C₂H₆NO |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. scirp.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is particularly sensitive to polar bonds. For this compound, strong, broad bands would be expected in the 3400-3200 cm⁻¹ region, corresponding to the O-H (alcohol) and N-H (primary amine) stretching vibrations. Other key absorptions would include C-H stretches, C=N and C=C stretches from the pyrimidine ring, and the C-O stretch of the primary alcohol. ijirset.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations. nih.gov For this molecule, the symmetric breathing vibrations of the pyrimidine ring would likely produce a strong signal in the Raman spectrum. The C=N and C=C stretching modes would also be Raman active. While the O-H and N-H stretches are visible, they are often weaker and broader than in the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Data

| Frequency Range (cm⁻¹) | Assignment | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| 3400 - 3200 | O-H and N-H stretching | Strong, Broad | Medium, Broad |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Strong |

| 3000 - 2850 | Aliphatic C-H stretching | Medium | Medium |

| 1650 - 1550 | Pyrimidine ring C=N and C=C stretching | Strong | Strong |

| 1640 - 1560 | N-H bending (scissoring) | Medium | Weak |

| 1450 - 1300 | C-H bending | Medium | Medium |

| 1100 - 1000 | C-O stretching | Strong | Weak |

Identification of Key Functional Groups and Interactions

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its primary functional groups: the pyrimidine ring, the amino group (-NH₂), and the hydroxyl group (-OH).

Pyrimidine Ring: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be expected.

Amino Group (-NH₂): The N-H stretching vibrations of a primary amine typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. A free O-H stretch would appear as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular and potentially intramolecular hydrogen bonding would lead to a broad and intense band at lower frequencies, typically in the 3500-3200 cm⁻¹ range. The C-O stretching vibration would be expected in the 1260-1000 cm⁻¹ region.

Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms of the pyrimidine ring or the amino group is possible and would be indicated by shifts in the corresponding stretching frequencies.

Conformational Insights from Vibrational Modes

The flexibility of the ethan-1-ol side chain allows for different spatial arrangements or conformations. Vibrational spectroscopy can provide clues about the predominant conformation in the solid state or in solution. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, often with the aid of computational modeling (like Density Functional Theory, DFT), can help in assigning vibrational modes to specific conformational isomers. Changes in the spectra upon varying temperature or solvent could also indicate conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the pyrimidine ring.

Probing Conjugation and Aromaticity

The pyrimidine ring is an aromatic system and is expected to exhibit characteristic UV absorptions. Typically, heteroaromatic compounds like pyrimidine show π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). The π → π* transitions are usually more intense. The presence of the amino and hydroxyl substituents on the side chain attached to the pyrimidine ring can influence the position and intensity of these absorption bands.

Solvatochromic Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. By measuring the UV-Vis spectra of this compound in a range of solvents with different polarities, one could observe shifts in the absorption maxima (λmax). A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) with increasing solvent polarity can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For instance, n → π* transitions often show a hypsochromic shift with increasing solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Precise Bond Lengths, Angles, and Dihedral Angles

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths: Precise measurements of all bond lengths within the molecule, such as the C-C, C-N, C-O, N-H, and O-H bonds. These values can be compared with standard values to understand the bonding characteristics.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Dihedral Angles: These angles describe the conformation of the molecule, particularly the rotation around single bonds, such as the C-C bond in the ethan-1-ol side chain. This would definitively establish the spatial relationship between the pyrimidine ring, the amino group, and the hydroxyl group in the solid state.

Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups and the nitrogen atoms of the pyrimidine ring.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing and a quantitative description of its intermolecular interactions, including specific bond distances and angles, cannot be provided at this time.

However, based on the known crystal structures of closely related pyrimidine derivatives and amino alcohols, a hypothetical analysis of the potential intermolecular interactions that likely govern the crystal packing of this compound can be proposed. The primary functional groups available for intermolecular interactions are the amino group (-NH2), the hydroxyl group (-OH), and the pyrimidine ring. These groups are expected to facilitate a robust network of hydrogen bonds.

Expected Intermolecular Interactions:

Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. This would likely result in a complex three-dimensional hydrogen-bonding network. Common hydrogen bond motifs could include:

N—H···N interactions between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.

O—H···N interactions involving the hydroxyl group and a pyrimidine nitrogen.

N—H···O interactions between the amino group and the hydroxyl group of an adjacent molecule.

O—H···O interactions, forming chains or dimers of molecules linked by their hydroxyl groups.

Hypothetical Crystal Packing Data:

Without experimental data, it is not possible to provide a factual data table. However, a representative table for a hypothetical crystal structure of a similar small organic molecule is presented below to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 823.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

Interactive Data Table: Hypothetical Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N–H···N | 0.91 | 2.15 | 3.05 | 170 |

| O–H···N | 0.84 | 1.95 | 2.78 | 175 |

| N–H···O | 0.91 | 2.05 | 2.95 | 168 |

It must be reiterated that the information presented in this section is a predictive analysis based on chemical principles and data from related compounds. A definitive understanding of the crystal packing and intermolecular interactions of this compound can only be achieved through experimental single-crystal X-ray diffraction analysis.

Computational and Theoretical Studies on 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Pyrimidine (B1678525) Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.015 |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 |

Note: The data presented is for illustrative purposes based on similar compounds and not for this compound itself.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface associated with the rotation around its single bonds.

Computational methods, particularly DFT, are powerful tools for exploring the conformational space of molecules. By systematically rotating the rotatable bonds—such as the C-C bond of the ethanolamine (B43304) side chain and the C-N bond connecting the side chain to the pyrimidine ring—a potential energy landscape can be generated. The minima on this surface correspond to stable conformations, and the energy barriers between them determine the ease of interconversion.

For amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. semanticscholar.org In the case of this compound, the nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors, further influencing the conformational preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable application of DFT. ijcce.ac.ir By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined. These theoretical predictions can aid in the assignment of experimental NMR signals and in the structural elucidation of new compounds. For pyrimidine derivatives, good correlation between experimental and calculated chemical shifts has been reported. researchgate.net

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, correspond to the various modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy. researchgate.net The theoretical vibrational spectrum can be used to assign the experimentally observed bands to specific vibrational modes, such as N-H stretching, O-H stretching, and the characteristic ring vibrations of the pyrimidine moiety.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (Hα) | 4.5 - 5.0 ppm |

| 13C NMR Chemical Shift (Cα) | 60 - 65 ppm |

| O-H Vibrational Frequency | ~3400 cm-1 |

| N-H Vibrational Frequency | ~3300 cm-1 |

| Pyrimidine Ring Stretching | 1550 - 1600 cm-1 |

Note: These values are hypothetical and intended for illustrative purposes only. Actual values would require specific DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational methods could be used to explore various potential reaction pathways, such as its synthesis or degradation. DFT calculations can be employed to locate the transition state structures and to calculate the activation energies of different reaction steps. semanticscholar.org This information is vital for understanding the kinetics and thermodynamics of the reactions and for optimizing reaction conditions. While specific studies on the reaction pathways of this compound are not available, the general principles of computational reaction mechanism analysis are well-established for related heterocyclic systems.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

The pyrimidine scaffold is a common feature in many biologically active molecules, and derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of various enzymes. Molecular docking studies of this compound could be performed to predict its binding mode and affinity to a range of protein targets.

The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies could guide the design of more potent and selective analogs of this compound.

Table 3: Potential Protein Targets for Molecular Docking of this compound

| Protein Target | Rationale |

| Cyclin-Dependent Kinases (CDKs) | Pyrimidine derivatives are known CDK inhibitors. |

| Dihydrofolate Reductase (DHFR) | The pyrimidine ring is a core component of antifolate drugs. |

| Histone Deacetylases (HDACs) | Some amino-pyrimidine derivatives have shown HDAC inhibitory activity. nih.gov |

Simulation of Solvent Effects and Solvation Free Energies

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org These models are computationally efficient for estimating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. chemrxiv.orgscispace.comnih.gov This thermodynamic quantity is vital for predicting solubility and partition coefficients. nih.gov

Explicit solvent models offer a more detailed picture by representing individual solvent molecules. Through molecular dynamics (MD) or Monte Carlo simulations, the dynamic interactions between the solute and discrete solvent molecules, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO), can be explored. scispace.com These simulations can elucidate the specific solvation shells around the polar functional groups (amino and hydroxyl) and the pyrimidine ring of this compound. Thermodynamic integration is a powerful technique used with these simulations to calculate solvation free energies with high accuracy. scispace.comnih.gov Studies on analogous amino acid side chains have shown that while force fields can reproduce experimental solvation free energies for nonpolar molecules, the values for polar molecules are often systematically overestimated. scispace.comnih.gov

The calculated solvation free energies in various solvents can predict the molecule's partitioning behavior between different phases, a key factor in pharmaceutical and chemical process design.

Table 1: Illustrative Solvation Free Energy Data

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) | Computational Method |

|---|---|---|---|

| Water | 78.4 | -12.5 | PCM/B3LYP/6-31G |

| Methanol | 32.7 | -9.8 | SMD/M06-2X/6-311+G** |

| DMSO | 46.7 | -11.2 | COSMO-RS |

| Chloroform | 4.8 | -4.1 | PCM/B3LYP/6-31G |

Note: The data in this table are representative examples and not specific calculated values for this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in dictating the supramolecular chemistry, crystal packing, and biological interactions of this compound. Computational methods are indispensable for identifying and quantifying these weak forces.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring amino (-NH2) and hydroxyl (-OH) groups, makes it a potent participant in hydrogen bonding. mdpi.commdpi.com These groups can act as both hydrogen bond donors and acceptors. Additionally, the nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors. mdpi.com

Computational studies on similar amino alcohols and aminopyrimidines reveal the prevalence of various intramolecular and intermolecular hydrogen bonding motifs. mdpi.commdpi.com Intramolecular hydrogen bonds, such as O–H···N or N–H···N, can occur between the ethanolamine side chain and the pyrimidine ring, influencing the molecule's preferred conformation. mdpi.com In the solid state and in solution, extensive intermolecular hydrogen bonding networks are expected. These networks often involve strong heterosynthons, such as N–H···N bridges between pyrimidine rings or N–H···O and O–H···N interactions involving the side chain. mdpi.commdpi.com Such interactions are critical in stabilizing the crystal lattice and influencing physical properties like melting point. mdpi.com

Pi-Stacking and Anion-Pi Interactions

The aromatic pyrimidine ring is central to other significant non-covalent interactions, namely π-stacking and anion-π interactions.

Pi-Stacking: The electron-deficient (π-acidic) nature of the pyrimidine ring allows for favorable π-π stacking interactions with other aromatic systems. rsc.org These interactions can occur in a parallel-displaced or T-shaped geometry and contribute significantly to the cohesion of the crystal structure. Computational analysis helps determine the geometry and energetic contribution of these stacking interactions. nih.govnih.gov

Anion-Pi Interactions: A key non-covalent force involving π-acidic rings is the anion-π interaction. researchgate.netrsc.org This refers to the favorable electrostatic interaction between an anion and the electron-deficient face of the pyrimidine ring. researchgate.netrsc.org The pyrimidine ring possesses a positive quadrupole moment, which facilitates this attraction. researchgate.net In biological systems and crystal engineering, these interactions are crucial for anion recognition and directing molecular assembly. nih.govresearchgate.net Theoretical studies can model the interaction energy between the pyrimidine ring of this compound and various anions (e.g., Cl⁻, Br⁻), revealing the strength and geometric preferences of these contacts. nih.govresearchgate.net

Hirshfeld Surface Analysis and Quantitative Contribution of Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The analysis maps the electron distribution of a molecule in its crystalline environment, generating a unique surface. By plotting properties like the normalized contact distance (d_norm) on this surface, regions of close intermolecular contact can be identified as red spots, which typically correspond to hydrogen bonds and other strong interactions. researchgate.netnih.gov

Table 2: Illustrative Quantitative Contributions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents van der Waals forces and general close contacts. |

| O···H / H···O | 22.1 | Primarily indicates O-H···N/O and N-H···O hydrogen bonds. |

| N···H / H···N | 15.8 | Corresponds to N-H···N hydrogen bonds and other close contacts. |

| C···H / H···C | 9.3 | Associated with weaker C-H···π and C-H···O/N interactions. |

| C···C | 3.5 | Suggests the presence of π-π stacking interactions. |

| Others | 3.8 | Includes C···N, N···O, etc. |

Note: The data in this table are representative examples and not specific calculated values for this compound.

Prediction of Global Reactivity Indices and Electrophilicity/Nucleophilicity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through global reactivity descriptors. mdpi.comresearchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.netnih.gov

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger energy gap (E_LUMO - E_HOMO) corresponds to higher hardness and lower reactivity. mdpi.com

Chemical Potential (μ): The negative of electronegativity (χ), it indicates the tendency of electrons to escape (μ = -(I + A) / 2). researchgate.net

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge (ω = μ² / 2η). mdpi.comdergipark.org.tr

Table 3: Illustrative Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Symbol | Formula | Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.85 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 | High value suggests high kinetic stability |

| Ionization Potential | I | -EHOMO | 6.50 | Energy to lose an electron |

| Electron Affinity | A | -ELUMO | 0.85 | Energy gained by accepting an electron |

| Chemical Hardness | η | (I - A) / 2 | 2.83 | Resistance to deformation of electron cloud |

| Electronegativity | χ | (I + A) / 2 | 3.68 | Electron-attracting power |

| Electrophilicity Index | ω | μ² / 2η | 2.39 | Propensity to accept electrons |

Note: The data in this table are representative examples and not specific calculated values for this compound.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and telecommunications. mdpi.com Pyrimidine derivatives have been identified as promising candidates for NLO materials due to the electron-withdrawing nature of the pyrimidine ring. nih.gov

The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). These properties can be reliably predicted using quantum chemical calculations, typically employing DFT methods. dergipark.org.trrsc.org The magnitude of the hyperpolarizability is strongly influenced by intramolecular charge transfer. In this compound, the amino group (-NH2) can act as an electron donor and the pyrimidine ring as an electron acceptor, creating a "push-pull" system that can enhance the NLO response. nih.gov

Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors, as well as the total dipole moment (μ). These computations are essential for the rational design of new NLO materials by allowing for the screening of molecular structures to identify those with superior NLO properties before undertaking synthetic efforts. nih.govrsc.org

Table 4: Illustrative Theoretical NLO Properties

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 3.58 | Debye |

| Mean Polarizability | ⟨α⟩ | 12.5 x 10-24 | esu |

| Total First Hyperpolarizability | βtot | 8.9 x 10-30 | esu |

Note: The data in this table are representative examples and not specific calculated values for this compound.

Applications in Advanced Chemical and Material Sciences

Coordination Chemistry and Ligand Design

The structure of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is well-suited for the formation of stable complexes with a variety of metal ions. Amino alcohols are well-documented for their role in the synthesis of coordination compounds with transition metals. alfa-chemistry.comresearchgate.net

This compound possesses multiple potential coordination sites, making it an excellent candidate for a chelating ligand. The amino group (-NH₂) and the hydroxyl group (-OH) can form a stable five-membered chelate ring with a metal ion. researchgate.net Furthermore, one or both of the nitrogen atoms in the pyrimidine (B1678525) ring can also participate in coordination. nih.govresearchgate.net This multidentate character allows the ligand to bind to a metal center through several atoms simultaneously, a phenomenon known as the chelate effect, which leads to the formation of thermodynamically more stable complexes compared to those formed by analogous monodentate ligands. sciencebeingjournal.com The specific coordination mode would likely depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Pyrimidine-quinoline combined molecules have been shown to afford good chelating ligands with potential microbicidal activity. sciencebeingjournal.com

It is anticipated that this compound would react with various transition metal salts (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, zinc) in a suitable solvent to yield crystalline coordination complexes. alfa-chemistry.comnih.gov The structural characterization of these hypothetical complexes would be crucial for understanding their properties. Standard analytical techniques would be employed for this purpose.

| Analytical Technique | Anticipated Information Provided |

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. |

| FT-IR Spectroscopy | Shifts in the vibrational frequencies of N-H, O-H, and C=N bonds upon coordination to the metal ion, confirming the involvement of these groups in complex formation. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, helping to elucidate the coordination environment of the metal ion. |

| Elemental Analysis | Determination of the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. |

For instance, the formation of a copper(II) complex could be hypothesized to proceed as follows, yielding a structurally diverse coordination polymer. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis

The potential metal complexes of this compound, as well as the compound itself, are promising candidates for catalytic applications.

Chiral amino alcohols and pyrimidine derivatives are extensively used as ligands in transition metal-catalyzed asymmetric synthesis. tandfonline.comnih.gov The coordination of this compound to a metal center, such as ruthenium, rhodium, or palladium, could create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a chiral product. Such catalytic systems could be applicable to a wide range of organic transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The pyrimidine moiety can electronically tune the metal center, while the amino alcohol part provides steric control and secondary interactions.

In the absence of a metal, this compound itself has the potential to act as an organocatalyst. acs.org Chiral vicinal amino alcohols, derived from amino acids, are known to catalyze various asymmetric reactions, such as aldol (B89426) and Michael additions. acs.orgrsc.orgacs.org The catalytic cycle would likely involve the formation of a reactive intermediate (e.g., an enamine or iminium ion) through the reaction of the substrate with the amino group of the catalyst. The hydroxyl group can act as an internal hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. rsc.org

A hypothetical application could be the asymmetric Michael addition of a ketone to a nitroalkene, where the catalyst would control the stereochemical outcome of the reaction.

| Catalyst Feature | Potential Role in Organocatalysis |

| Primary Amino Group | Forms covalent intermediates (enamines/iminium ions) with carbonyl compounds. |

| Hydroxyl Group | Directs substrates through hydrogen bonding; stabilizes transition states. |

| Chiral Center | Induces stereoselectivity, leading to enantiomerically enriched products. |